(1-(Methylamino)cyclopropyl)methanol hydrochloride (1-(Methylamino)cyclopropyl)methanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1803606-33-8
VCID: VC4575276
InChI: InChI=1S/C5H11NO.ClH/c1-6-5(4-7)2-3-5;/h6-7H,2-4H2,1H3;1H
SMILES: CNC1(CC1)CO.Cl
Molecular Formula: C5H12ClNO
Molecular Weight: 137.61

(1-(Methylamino)cyclopropyl)methanol hydrochloride

CAS No.: 1803606-33-8

Cat. No.: VC4575276

Molecular Formula: C5H12ClNO

Molecular Weight: 137.61

* For research use only. Not for human or veterinary use.

(1-(Methylamino)cyclopropyl)methanol hydrochloride - 1803606-33-8

Specification

CAS No. 1803606-33-8
Molecular Formula C5H12ClNO
Molecular Weight 137.61
IUPAC Name [1-(methylamino)cyclopropyl]methanol;hydrochloride
Standard InChI InChI=1S/C5H11NO.ClH/c1-6-5(4-7)2-3-5;/h6-7H,2-4H2,1H3;1H
Standard InChI Key GZTLQSXXVMAGFZ-UHFFFAOYSA-N
SMILES CNC1(CC1)CO.Cl

Introduction

Synthesis and Industrial Production

Synthetic Routes

The synthesis of (1-(methylamino)cyclopropyl)methanol hydrochloride typically involves two primary steps:

  • Formation of the cyclopropane core: Tribromoneoamyl alcohol is reacted with zinc powder and a basic catalyst (e.g., disodium EDTA) in methanol or ethanol at 70–75°C to yield 1-bromomethyl cyclopropyl methanol .

  • Displacement and salt formation: The brominated intermediate undergoes nucleophilic substitution with methylamine, followed by treatment with hydrochloric acid to form the hydrochloride salt .

Industrial-scale production employs automated reactors with precise control over temperature, pressure, and pH to optimize yield (reported up to 74.3%) and purity (>97%) . Continuous flow reactors and advanced purification techniques, such as silica gel chromatography with ethyl acetate/methanol gradients, are used to isolate the final product .

Key Reaction Conditions

ParameterOptimal Range
Temperature70–75°C (cyclopropanation)
CatalystDisodium EDTA (0.25–0.5 mol ratio)
SolventMethanol or ethanol
Reaction Time5–10 hours

Structural and Chemical Properties

Molecular Characteristics

  • IUPAC Name: [1-(Methylamino)cyclopropyl]methanol hydrochloride

  • SMILES: CNC1(CC1)CO.Cl

  • Key Functional Groups:

    • Cyclopropane ring (contributes to rigidity and strain energy).

    • Hydroxymethyl (-CH₂OH) and methylamino (-NHCH₃) groups (sites for hydrogen bonding and nucleophilic reactions).

Physicochemical Data

PropertyValue
Melting PointNot reported
Boiling PointDecomposes before boiling
SolubilityHigh in polar solvents (e.g., water, methanol)
StabilityHygroscopic; requires storage under inert gas at 2–8°C

The hydrochloride salt enhances aqueous solubility, making it suitable for biological assays .

Chemical Reactivity and Derivatives

Common Reactions

  • Oxidation: Forms aldehydes or ketones using KMnO₄ or CrO₃.

  • Reduction: Converts to amines (e.g., LiAlH₄ reduces the hydroxymethyl group to -CH₂NHCH₃).

  • Substitution: The hydroxyl group undergoes halogenation with SOCl₂ or PBr₃.

Major Derivatives

DerivativeApplication
1-(Aminomethyl)cyclopropylmethanolPrecursor for calcium channel blockers
Halogenated analoguesAgrochem intermediates

Industrial and Research Applications

Pharmaceutical Intermediate

The compound is used in synthesizing:

  • Vascular relaxants: Via Pd-catalyzed coupling reactions.

  • Antidepressants: Through reductive amination of ketone derivatives.

Agrochemistry

Its halogenated derivatives are precursors for herbicides targeting acetyl-CoA carboxylase.

Case Studies and Experimental Data

Synthesis Optimization

A 2023 study achieved a 74.3% yield using sodium borohydride and alchlor in methanol, followed by ammonium chloride quenching . Purity exceeded 97% after silica gel chromatography .

Structural Confirmation

¹H-NMR (DMSO-d₆) signals:

  • δ 7.28 (NH, broad singlet).

  • δ 3.58 (CH₂OH, singlet).

  • δ 1.36–2.10 (cyclopropane protons) .

Recent Advancements and Future Directions

Green Synthesis

Patents describe solvent-free cyclopropanation using microwave irradiation, reducing reaction times by 40% .

Targeted Drug Delivery

Nanoparticle-encapsulated derivatives show improved blood-brain barrier penetration in rodent models.

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